5,6-Dihydroxy-2-(2',4',6'-trihydroxyphenyl)benzofuran-3-carboxylic acid
Description
5,6-Dihydroxy-2-(2',4',6'-trihydroxyphenyl)benzofuran-3-carboxylic acid (hereafter referred to as Norwedelic acid) is a benzofuran-derived phenolic compound isolated from Wedelia chinensis, a medicinal plant used in traditional systems for hepatoprotective and anti-inflammatory applications . Its structure comprises a benzofuran core substituted with hydroxyl groups at positions 5 and 6, a carboxylic acid group at position 3, and a 2',4',6'-trihydroxyphenyl moiety at position 2 (IUPAC name confirmed in Lipid Maps database: LMPK12160052) . Norwedelic acid is structurally analogous to wedelolactone, a lactone derivative of 5,6-dihydroxy-2-(2',6'-dihydroxy-4'-methoxyphenyl)benzofuran-3-carboxylic acid, but differs in the absence of lactonization and the presence of an additional hydroxyl group on the phenyl ring .
Properties
CAS No. |
100288-12-8 |
|---|---|
Molecular Formula |
C15H10O8 |
Molecular Weight |
318.23 g/mol |
IUPAC Name |
5,6-dihydroxy-2-(2,4,6-trihydroxyphenyl)-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C15H10O8/c16-5-1-9(19)13(10(20)2-5)14-12(15(21)22)6-3-7(17)8(18)4-11(6)23-14/h1-4,16-20H,(H,21,22) |
InChI Key |
OYMZVRJQIIYPTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C2=C(C3=CC(=C(C=C3O2)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Biological Activity
5,6-Dihydroxy-2-(2',4',6'-trihydroxyphenyl)benzofuran-3-carboxylic acid, also known as norwedelic acid, is a polyphenolic compound primarily derived from various plant sources, including Sphagneticola calendulacea and Wedelia acapulcensis . This article explores its biological activities, including antioxidant properties, anti-inflammatory effects, and potential applications in pharmacology.
- Molecular Formula : C₁₅H₁₀O₈
- Molecular Weight : 318.235 g/mol
- CAS Number : 100288-12-8
- IUPAC Name : 5,6-dihydroxy-2-(2,4,6-trihydroxyphenyl)-1-benzofuran-3-carboxylic acid
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage.
- Mechanism : The compound's phenolic structure allows it to donate hydrogen atoms to free radicals, effectively neutralizing them.
- Study Findings : In vitro studies have shown that this compound can reduce oxidative stress markers in cellular models .
2. Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activities, making it a candidate for therapeutic applications in inflammatory diseases.
- Mechanism : It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Case Study : A study demonstrated that treatment with this compound reduced inflammation in animal models of arthritis by decreasing the levels of TNF-alpha and IL-6 .
3. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.
- Mechanism : Its action may involve disrupting microbial cell membranes or inhibiting metabolic pathways.
- Research Findings : Laboratory tests have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Comparative Biological Activity Table
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Hydrogen donation to free radicals | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Antimicrobial | Disruption of cell membranes |
Potential Applications in Pharmacology
Given its diverse biological activities, this compound holds promise for development into pharmaceutical agents. Its antioxidant and anti-inflammatory properties may be particularly beneficial for conditions such as:
- Cardiovascular diseases
- Neurodegenerative disorders
- Chronic inflammatory diseases
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Norwedelic acid is highlighted through comparisons with benzofuran derivatives, phenolic acids, and related plant metabolites (Table 1).
Table 1: Comparative Analysis of Norwedelic Acid and Structurally Related Compounds
Structural and Functional Differences
- Norwedelic Acid vs. Wedelolactone: Norwedelic acid retains a free carboxylic acid group, enhancing its solubility in polar solvents compared to wedelolactone’s lactone form.
- Norwedelic Acid vs. Sophorafuran A/Parvifuran: Unlike Sophorafuran A (methylenedioxy and methoxy substituents) and Parvifuran (methyl and methoxy groups), Norwedelic acid lacks methoxy groups but features a higher density of hydroxyl groups. This difference likely contributes to its superior antioxidant capacity, as hydroxyl groups are critical for radical scavenging .
- Norwedelic Acid vs. Caffeic Acid: While both compounds exhibit antioxidant properties, Norwedelic acid’s benzofuran scaffold and extended conjugation system confer greater stability and potency in neutralizing reactive oxygen species (ROS) compared to caffeic acid’s simpler phenylpropanoid structure .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | BF₃·Et₂O, CH₂Cl₂, 0°C → rt | 65–78 | |
| Deprotection | H₂, Pd/C, MeOH/THF | 85–92 | |
| Hydroxylation | DDQ, H₂O/CH₃CN, 40°C | 70 |
Basic: What spectroscopic techniques are critical for structural elucidation?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assigns aromatic proton environments and confirms substitution patterns. For example, the 2',4',6'-trihydroxyphenyl group exhibits distinct singlet peaks for equivalent protons .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M-H]⁻ ion for the carboxylic acid moiety).
- IR Spectroscopy : Identifies hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) stretches.
- X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration and hydrogen-bonding networks .
Basic: What preliminary biological screening assays are recommended for this compound?
Answer:
While direct studies on this compound are limited, structurally analogous benzofurans exhibit antioxidant , antimicrobial , and anticancer activities. Recommended assays:
- DPPH/ABTS Radical Scavenging : To evaluate antioxidant potential (common for polyphenols).
- MTT Assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) and normal cells for selectivity.
- MIC Determination : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
Note: Ensure proper solubility by using DMSO/PBS mixtures and include positive controls (e.g., ascorbic acid for antioxidants) .
Advanced: How can reaction yields be improved during the synthesis of polyhydroxylated benzofurans?
Answer:
Yield optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
- Protecting Group Tuning : Replace benzyl with tert-butyldimethylsilyl (TBS) groups for milder deprotection.
- In Situ Monitoring : Use TLC/HPLC to track intermediate formation and adjust stoichiometry dynamically.
For example, replacing Cl⁻ with AcO⁻ in Pd-catalyzed hydrogenolysis increased deprotection yields from 75% to 92% in related compounds .
Advanced: How to address discrepancies in NMR data between experimental and computational predictions?
Answer:
Discrepancies often arise from solvent effects , tautomerism , or impurity overlap . Mitigation steps:
Solvent Standardization : Use deuterated DMSO or CD₃OD for consistent peak referencing.
DFT Calculations : Compare experimental chemical shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set).
HPLC-PDA Purification : Eliminate impurities causing signal splitting.
In one study, computational modeling resolved a 0.3 ppm deviation in the carbonyl carbon signal by identifying a keto-enol equilibrium .
Advanced: What structure-activity relationship (SAR) strategies enhance bioactivity?
Answer:
Key SAR modifications:
- Hydroxyl Group Positioning : The 5,6-dihydroxy motif is critical for metal chelation (e.g., Fe³⁺), enhancing antioxidant activity.
- Carboxylic Acid Functionalization : Amidation or esterification can improve membrane permeability.
- Trihydroxyphenyl Substitution : Fluorination at the 4'-position in analogous compounds increased anticancer potency by 40% .
Q. Table 2: SAR Modifications and Bioactivity
| Modification | Observed Effect | Reference |
|---|---|---|
| Methylation of 5-OH | Reduced antioxidant activity | |
| Ethyl ester derivative | Enhanced cytotoxicity (IC₅₀ ↓ 2.5-fold) |
Advanced: How to validate purity and stability for long-term storage?
Answer:
- HPLC-DAD/MS : Confirm >95% purity and detect degradation products (e.g., decarboxylation).
- Accelerated Stability Studies : Store at 4°C (short-term) or -80°C (long-term) under argon. Lyophilization in amber vials prevents photodegradation.
- Karl Fischer Titration : Monitor moisture content (<0.1% for hygroscopic samples) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
